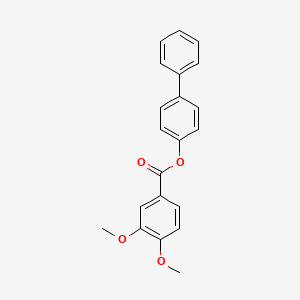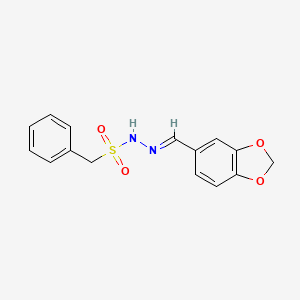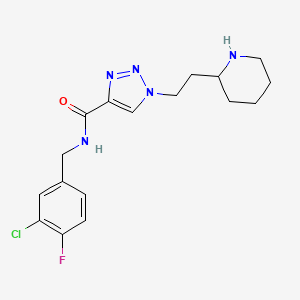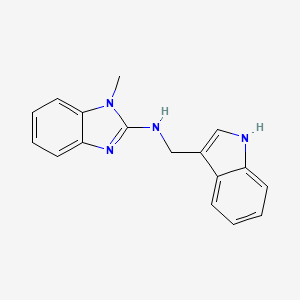![molecular formula C15H14N4OS B5536046 4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)
4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine” is a complex organic molecule that contains several interesting structural components . It includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its component rings. The 1,2,4-oxadiazole ring is planar and aromatic, contributing to the stability of the molecule . The pyrimidine ring also contributes to the molecule’s stability and may participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the 1,2,4-oxadiazole and pyrimidine rings. For example, oxadiazoles can undergo a variety of reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Scientific Research Applications
Nonlinear Optical Materials
Pyrimidine derivatives, including those similar in structure to 4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine, have been investigated for their nonlinear optical (NLO) properties. These compounds are found to exhibit significant NLO activity due to their structural parameters, making them promising candidates for optoelectronic applications. Research conducted by Hussain et al. (2020) on thiopyrimidine derivatives showcased their potential in nonlinear optics, highlighting the importance of the pyrimidine ring's presence in these applications (Hussain et al., 2020).
Antimicrobial and Antifungal Agents
Several studies have demonstrated the antimicrobial and antifungal efficacy of pyrimidine derivatives. For example, research by El-sayed et al. (2017) on pyrazolo[3,4-d]pyrimidine derivatives showed moderate to outstanding antimicrobial activity against various bacterial and fungal strains. This suggests that compounds with similar structures could be developed into effective antimicrobial agents (El-sayed et al., 2017).
Antioxidant Properties
The antioxidant activity of oxadiazole tagged thieno[2,3-d]pyrimidine derivatives has also been investigated. Kotaiah et al. (2012) synthesized a new series of these derivatives and evaluated their in vitro antioxidant activity, revealing that certain compounds exhibited significant radical scavenging activity. This indicates the potential of such structures in developing antioxidant therapies (Kotaiah et al., 2012).
Anticancer Activity
The antitumor and anticancer potentials of pyrimidine derivatives have been explored in various studies. For instance, compounds synthesized from pyrazoloxazine and pyrimidine bases demonstrated significant activity against the Walker 256 carcinosarcoma in rats, suggesting the potential of pyrimidine derivatives in cancer treatment (Grivsky et al., 1980).
properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-8-11(2)17-15(16-10)21-9-13-18-14(19-20-13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKITDROSADSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)
![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)


![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)
![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
![4,4'-[oxybis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5536003.png)
![(3S)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5536004.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)
![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

methanone](/img/structure/B5536064.png)